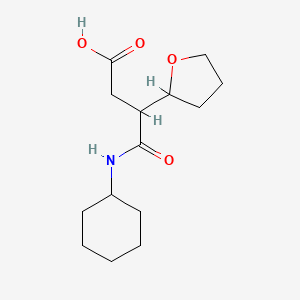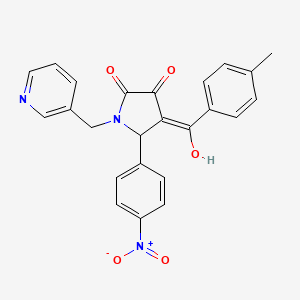![molecular formula C13H23NO2 B3962126 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)pyrrolidine](/img/structure/B3962126.png)
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)pyrrolidine
Descripción general
Descripción
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)pyrrolidine is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a spirocyclic pyrrolidine derivative that has been synthesized using various methods.5]dec-2-ylmethyl)pyrrolidine.
Mecanismo De Acción
The mechanism of action of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)pyrrolidine is not fully understood. However, studies have shown that this compound acts on the GABAergic system in the brain, which is involved in the regulation of neuronal excitability. It is believed that this compound enhances the activity of GABA, an inhibitory neurotransmitter, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce seizures in animal models of epilepsy. It has also been shown to have analgesic effects in animal models of chronic pain. Additionally, this compound has been shown to have anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)pyrrolidine in lab experiments is its potential as a new drug candidate for the treatment of epilepsy and chronic pain. Additionally, this compound has been shown to have low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the scientific research of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)pyrrolidine. One direction is the development of new drugs based on this compound for the treatment of epilepsy and chronic pain. Another direction is the investigation of the potential anxiolytic and sedative effects of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, this compound is a spirocyclic pyrrolidine derivative that has potential applications in various fields of scientific research. This compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. Although more research is needed to fully understand the mechanism of action of this compound and its potential applications, the future looks promising for the scientific research of this compound.
Aplicaciones Científicas De Investigación
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)pyrrolidine has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propiedades
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-6-13(7-3-1)15-11-12(16-13)10-14-8-4-5-9-14/h12H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTNDBNQBLBXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,5-trimethyl-3-furamide](/img/structure/B3962045.png)
![diethyl [anilino(2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3962059.png)



![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3962090.png)
![4-(phenylethynyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B3962098.png)
![diisobutyl [anilino(2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3962105.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962121.png)
![2-(benzylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3962128.png)
![N-[2,4-dimethyl-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B3962129.png)
![4-acetyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962164.png)
![2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3962172.png)